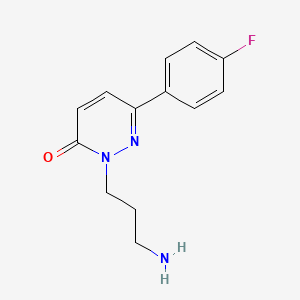
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family of compounds. It is a white, crystalline solid with a molecular weight of 310.31 g/mol and a melting point of 131-132°C. This compound is used in a variety of synthetic organic chemistry applications, such as drug synthesis and as an intermediate in the production of pharmaceuticals. It has also been used in the synthesis of other heterocyclic compounds, such as imidazolines and imidazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
The pyridazinone compound "2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one" can be synthesized from various precursors and has been involved in the creation of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones. These compounds undergo various reactions to form new derivatives, though some showed almost negligible antimicrobial activities (Alonazy et al., 2009).
Biological Activities and Applications
Anticancer, Antiangiogenic, and Antioxidant Properties
Pyridazinones are recognized for their broad spectrum of biological activities. New derivatives of this class have shown inhibitory effects on human cancer cell lines, significant antiangiogenic activity against various cytokines involved in tumor progression, and antioxidant activities. These findings indicate potential therapeutic applications for these compounds (Kamble et al., 2015).
Polymers and Material Sciences
Synthesis and Characterization of Polymers
The compound and its derivatives are utilized in the synthesis of novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s. These polymers, synthesized through polycondensation reactions, exhibit a range of thermal stability and are potential materials for various high-performance applications due to their good solubility and film-forming ability (Xu et al., 2006).
Pharmaceutical Research and Drug Design
Drug Discovery and Molecular Docking
The compound's derivatives are explored for their potential in drug discovery, especially in cancer treatment. In vitro studies, antioxidant activity assessment, and molecular docking methods are employed to understand the interaction of these compounds with biological targets and to predict their efficacy as drugs (Mehvish & Kumar, 2022).
Pesticide Development and Plant Protection
Juvenile Hormone-Like Activity in Pest Control
Certain 3(2H)-pyridazinone derivatives exhibit juvenile hormone-like activity, which is critical in controlling pests like leafhoppers and planthoppers. These compounds can inhibit the metamorphosis in these pests, offering a new approach to pest control in agriculture (Miyake & Oguia, 1992).
Eigenschaften
IUPAC Name |
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-4-2-10(3-5-11)12-6-7-13(18)17(16-12)9-1-8-15/h2-7H,1,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLBHOZLVCNXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
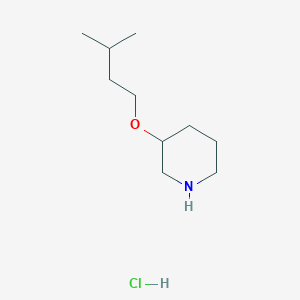
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
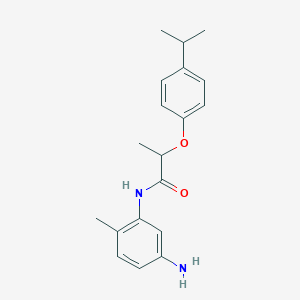
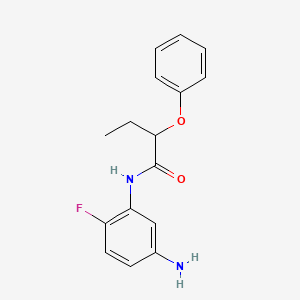
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
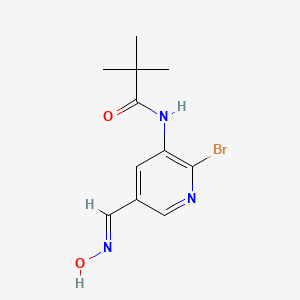
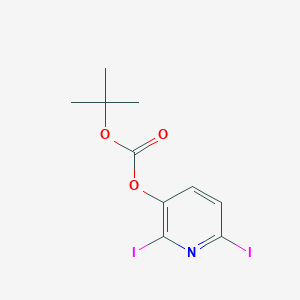
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
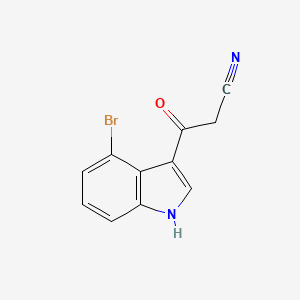
![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
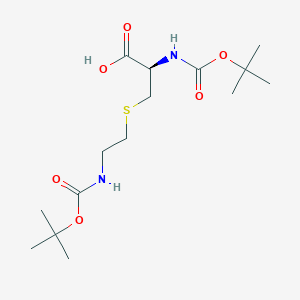
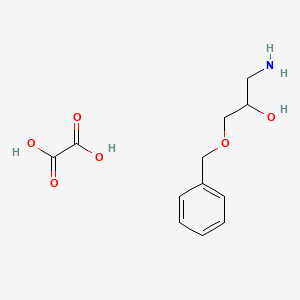
-methanamine](/img/structure/B1439725.png)